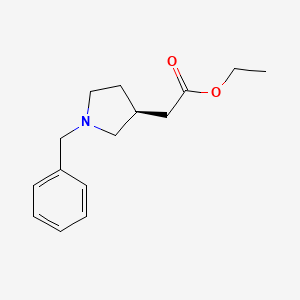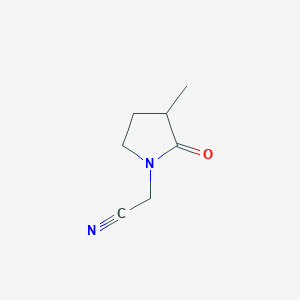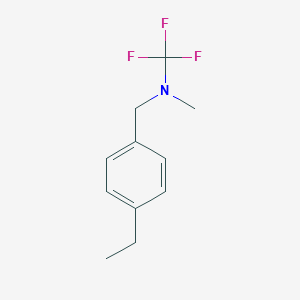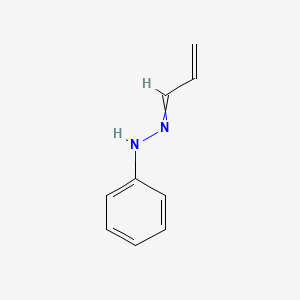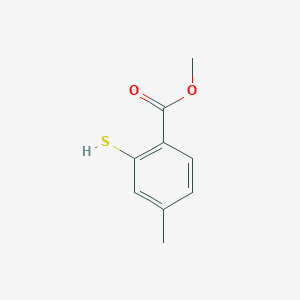
Methyl 2-mercapto-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-mercapto-4-methylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a mercapto group (-SH) and the hydrogen atom at the fourth position is replaced by a methyl group (-CH3)
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct thiolation of methyl 4-methylbenzoate using a thiolating agent such as thiourea or hydrogen sulfide. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to facilitate the thiolation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 2-mercapto-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of methyl 2-sulfonyl-4-methylbenzoate.
Reduction: Formation of 2-mercapto-4-methylbenzyl alcohol.
Substitution: Formation of methyl 2-mercapto-4-nitrobenzoate or methyl 2-mercapto-4-bromobenzoate.
科学的研究の応用
Methyl 2-mercapto-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which methyl 2-mercapto-4-methylbenzoate exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various biomolecules, potentially altering their function. The compound may interact with enzymes, proteins, and other cellular components, leading to changes in biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl benzoate: Lacks the mercapto and methyl groups, making it less reactive.
Methyl 4-methylbenzoate: Lacks the mercapto group, reducing its potential for biochemical interactions.
Methyl 2-mercaptobenzoate: Lacks the methyl group, which may affect its reactivity and solubility.
Uniqueness
Methyl 2-mercapto-4-methylbenzoate is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
methyl 4-methyl-2-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(8(12)5-6)9(10)11-2/h3-5,12H,1-2H3 |
InChIキー |
PSHWYCLXZVNVCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)OC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


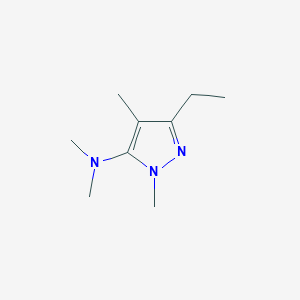
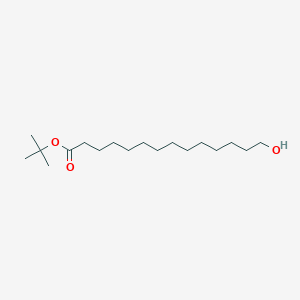
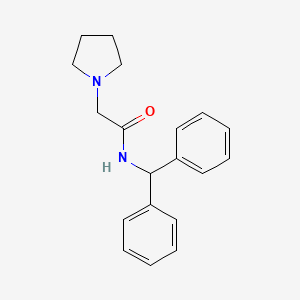
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
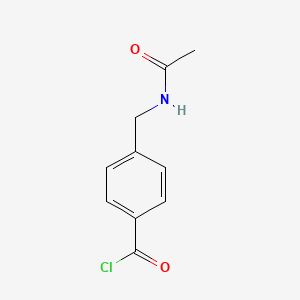
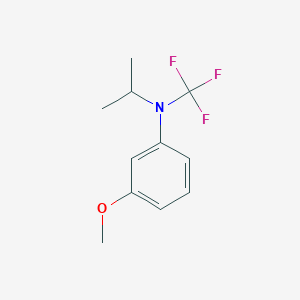
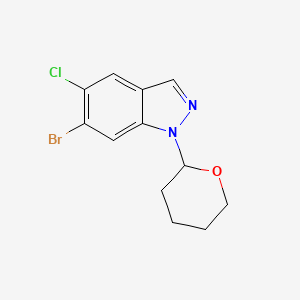
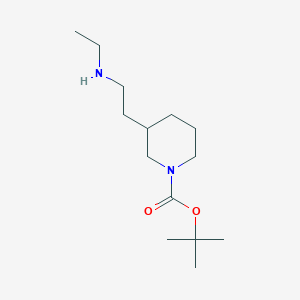
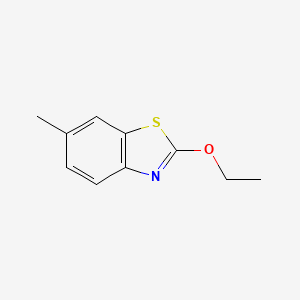
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
